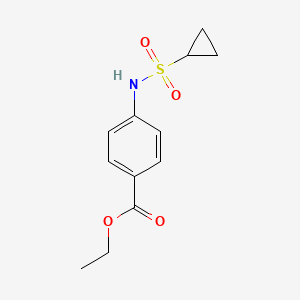

Ethyl 4-(cyclopropanesulfonamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

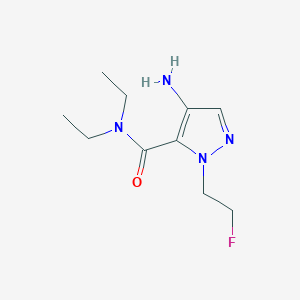

Ethyl 4-(cyclopropanesulfonamido)benzoate, also known as CSB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CSB is a sulfonamide derivative and is widely used in the synthesis of various organic compounds.

Wissenschaftliche Forschungsanwendungen

- Antibacterial Activity : Researchers have explored the antibacterial potential of Ethyl 4-(cyclopropanesulfonamido)benzoate against various pathogens. Its unique structure may offer novel targets for drug design and development .

- Sulfonamide Chemistry : Ethyl 4-(cyclopropanesulfonamido)benzoate serves as a valuable building block in synthetic chemistry. Researchers have employed it in diverse reactions, including nucleophilic substitutions and cyclizations .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Wirkmechanismus

Target of Action

Ethyl 4-(cyclopropanesulfonamido)benzoate is a local anesthetic . The primary targets of Ethyl 4-(cyclopropanesulfonamido)benzoate are nerve endings and nerve trunks . These targets play a crucial role in the transmission of nerve impulses, which are responsible for sensation in the body .

Mode of Action

Ethyl 4-(cyclopropanesulfonamido)benzoate acts on its targets by reversibly blocking the conduction of nerve impulses . This is achieved by the compound binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . Ethyl 4-(cyclopropanesulfonamido)benzoate affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .

Biochemical Pathways

The biochemical pathway affected by Ethyl 4-(cyclopropanesulfonamido)benzoate is the sodium ion channel pathway . By blocking the conduction of nerve impulses, Ethyl 4-(cyclopropanesulfonamido)benzoate disrupts the normal functioning of this pathway . The downstream effects include a reduction in the excitability of the membrane and no effect on the resting potential .

Result of Action

The molecular and cellular effects of Ethyl 4-(cyclopropanesulfonamido)benzoate’s action result in a loss of local sensation . This makes it useful for local surgery and treatment, as it allows for temporary relief of pain without affecting consciousness .

Action Environment

Like other local anesthetics, factors such as ph, temperature, and the presence of other substances could potentially influence its action .

Eigenschaften

IUPAC Name |

ethyl 4-(cyclopropylsulfonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-2-17-12(14)9-3-5-10(6-4-9)13-18(15,16)11-7-8-11/h3-6,11,13H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRYGJOYEYOFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B2595579.png)

![[1-(2-Chloro-5-fluorophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2595585.png)

![2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2595589.png)

![N-[2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]propanamide](/img/structure/B2595591.png)

![N-(2-furylmethyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2595599.png)